molecular formula C12H7Cl3O B14464592 2,2',4-Trichlorodiphenyl ether CAS No. 68914-97-6

2,2',4-Trichlorodiphenyl ether

Cat. No.: B14464592
CAS No.: 68914-97-6
M. Wt: 273.5 g/mol
InChI Key: YXMNUPKWUMIZAV-UHFFFAOYSA-N
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Description

2,2’,4-Trichlorodiphenyl ether is a chemical compound with the molecular formula C12H7Cl3O. It belongs to the class of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls. These compounds are known for their potential toxic effects and environmental persistence .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 2,2’,4-Trichlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .

Chemical Reactions Analysis

Types of Reactions: 2,2’,4-Trichlorodiphenyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenols, while reduction can produce alcohols .

Scientific Research Applications

2,2’,4-Trichlorodiphenyl ether has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,4-Trichlorodiphenyl ether involves its interaction with molecular targets and pathways in biological systems. It is known to act as an endocrine disruptor, interfering with hormone functions. This can lead to various physiological and developmental effects, including alterations in thyroid hormone levels and reproductive health .

Comparison with Similar Compounds

  • 2,4,4’-Trichlorodiphenyl ether
  • 2,2’,5-Trichlorodiphenyl ether
  • 2,2’,6-Trichlorodiphenyl ether

Comparison: 2,2’,4-Trichlorodiphenyl ether is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. Compared to other similar compounds, it may exhibit different toxicological profiles and environmental behaviors .

Properties

CAS No.

68914-97-6

Molecular Formula

C12H7Cl3O

Molecular Weight

273.5 g/mol

IUPAC Name

2,4-dichloro-1-(2-chlorophenoxy)benzene

InChI

InChI=1S/C12H7Cl3O/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H

InChI Key

YXMNUPKWUMIZAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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